N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide
Description
N1-((3-((4-Bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide is a synthetic oxalamide derivative characterized by two key structural motifs:
- Oxalamide side chains: The N1-position is substituted with a methyl group linked to the oxazolidine ring, while the N2-position features a 3-phenylpropyl group, enhancing lipophilicity .
This compound’s design aligns with strategies to optimize pharmacokinetic properties and target engagement through modular substitution patterns.
Properties
IUPAC Name |
N'-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(3-phenylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrN3O5S/c22-17-8-10-18(11-9-17)31(28,29)25-13-14-30-19(25)15-24-21(27)20(26)23-12-4-7-16-5-2-1-3-6-16/h1-3,5-6,8-11,19H,4,7,12-15H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPCWGRPUGLGBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Br)CNC(=O)C(=O)NCCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 505.4 g/mol. The structure incorporates oxazolidinone and oxalamide functional groups, as well as a bromophenyl sulfonyl moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H25BrN4O6S |
| Molecular Weight | 505.4 g/mol |
| CAS Number | 868980-93-2 |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Oxazolidinone Ring : Achieved through cyclization reactions involving amino alcohols and carbonyl compounds.
- Introduction of the Bromophenyl Sulfonyl Group : This is done via sulfonylation reactions using sulfonyl chlorides.
- Coupling Reaction : The final step involves coupling the oxazolidinone intermediate with the appropriate oxalamide using coupling reagents such as DCC (N,N’-dicyclohexylcarbodiimide).
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The oxazolidinone moiety can form hydrogen bonds with active site residues in target proteins, while the bromophenyl sulfonyl group engages in hydrophobic interactions. These interactions may modulate the activity of target proteins, leading to various therapeutic effects.
Biological Activity
Research indicates that this compound exhibits several important biological activities:
- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth, making it a candidate for further development as an antimicrobial agent.
- Anti-inflammatory Properties : Studies suggest that it may possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
- Anticancer Activity : Preliminary data indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines.
Antimicrobial Activity Study
A study evaluated the antimicrobial efficacy of various derivatives of oxazolidinones, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential use in treating infections caused by resistant strains.
Anti-inflammatory Research
In vitro assays demonstrated that the compound could reduce pro-inflammatory cytokine levels in macrophages stimulated with lipopolysaccharides (LPS). This finding supports its potential application in managing inflammatory conditions.
Anticancer Screening
In a preliminary screening against several cancer cell lines, this compound showed promising cytotoxicity, warranting further investigation into its mechanism and efficacy as an anticancer agent.
Comparison with Similar Compounds
Structural Analogues of the Sulfonyl-Oxazolidine Core
Key differences among sulfonyl-oxazolidine derivatives lie in the substituents on the phenylsulfonyl group and the oxalamide side chains:
Key Observations :
- Electron-withdrawing substituents : Bromo, nitro, and chloro groups on the sulfonyl moiety modulate electronic properties. Nitro groups (stronger electron-withdrawing) may enhance reactivity or binding to charged residues in biological targets compared to bromo or chloro .
- Side-chain diversity: The 3-phenylpropyl group in the target compound likely increases lipophilicity compared to morpholinopropyl (polar) or pyridinyl (hydrogen-bonding) substituents, affecting membrane permeability and metabolic stability .
Comparison with Adamantyl-Oxalamide Derivatives
and describe adamantyl-substituted oxalamides, which differ in steric bulk and conformational rigidity:
Key Observations :
- The target compound’s 3-phenylpropyl group offers moderate lipophilicity without extreme steric hindrance .
- Synthetic complexity : Adamantyl derivatives require multi-step synthesis (e.g., trituration, chromatography), whereas sulfonyl-oxazolidines may leverage straightforward sulfonylation reactions .
Q & A
Q. What experimental designs evaluate the compound’s metabolic stability in hepatic microsomes?
- Methodological Answer : Incubate with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Samples are quenched at 0/15/30/60 min with acetonitrile. LC-MS/MS quantifies parent compound depletion. Half-life (t) is calculated using first-order kinetics. CYP450 isoforms involved are identified via chemical inhibitors (e.g., ketoconazole for CYP3A4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
